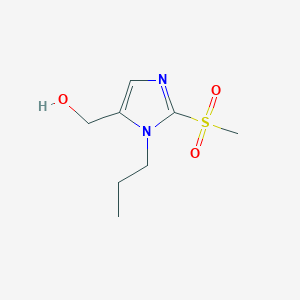

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

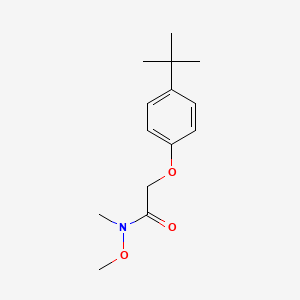

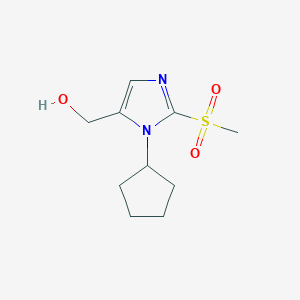

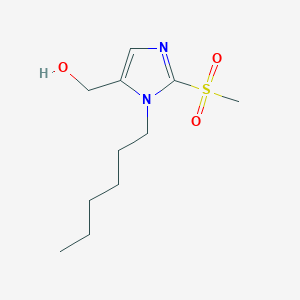

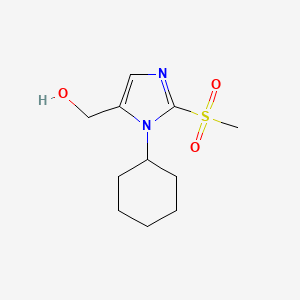

“(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is a versatile chemical compound used in scientific research. Its wide range of applications includes drug synthesis, catalysis, and material science. The molecular formula of this compound is C8H14N2O3S .

Molecular Structure Analysis

The molecular structure of “(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methanesulfonyl group and a propyl group attached to the imidazole ring .Physical And Chemical Properties Analysis

The molecular formula of “(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is C8H14N2O3S . The average mass is 218.273 Da and the monoisotopic mass is 218.072510 Da .Scientific Research Applications

Synthetic Chemistry Applications

The compound has been involved in the synthesis of complex molecules due to its unique structural properties. For instance, Upadhyaya et al. (1997) demonstrated its use in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, showcasing its role in producing five-membered ketals and oxazepinium methanesulfonates through methanesulfonic acid catalyzed reactions and subsequent base-catalyzed ring openings. The structural proofs were confirmed via extensive NMR and X-ray crystallography, highlighting its utility in complex synthetic pathways (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

Catalysis

In catalysis, the compound has shown potential in asymmetric hydrogenation reactions. Ohkuma et al. (2007) utilized a related methanesulfonyl-based catalyst, specifically the Cp*Ir(OTf)(MsDPEN) complex (MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine), for the asymmetric hydrogenation of alpha-hydroxy aromatic ketones in methanol, achieving high enantioselectivities. This showcases the role of methanesulfonyl-containing compounds in developing high-performance catalytic systems for producing chiral alcohols (Ohkuma, Utsumi, Watanabe, Tsutsumi, Arai, & Murata, 2007).

Material Science

In the realm of material science, Shankar et al. (2011) reported the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, where diethyltin(methoxy)methanesulfonate reacted with t-butylphosphonic acid to afford complex structures. The research highlights the use of methanesulfonyl derivatives in constructing supramolecular assemblies with distinct structural motifs, opening avenues for the development of new materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Mechanism of Action

Target of Action

The primary targets of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. This compound is a derivative of imidazole, a five-membered heterocyclic moiety that is known to have a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

For instance, some imidazole derivatives are known to inhibit certain enzymes, thereby modulating their activity .

Biochemical Pathways

The specific biochemical pathways affected by (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . .

Result of Action

The molecular and cellular effects of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have a wide range of effects .

properties

IUPAC Name |

(2-methylsulfonyl-3-propylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-3-4-10-7(6-11)5-9-8(10)14(2,12)13/h5,11H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYXPKZZWUXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)